Cas no 6306-17-8 (2-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide)

2-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide structure
6306-17-8 structure
Product Name:2-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide
CAS-nummer:6306-17-8
MF:C12H16OS
MW:208.319842338562
CID:958635
PubChem ID:229348
Update Time:2025-04-19

2-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide
    • 1-phenyl-2-butylthioethanone
    • 2-(butylthio)-1-phenylethanone
    • 2-butylsulfanyl-1-phenyl-ethanone
    • AG-F-81762
    • AGN-PC-0018QY
    • butyl phenacyl sulfide
    • butylthioacetophenone
    • CTK4J7063
    • Hexanethioamide, N,N-dimethyl-
    • N,N-DIMETHYL-HEXANETHIOAMIDE
    • N,N-Dimethyl-thiocapronsaeureamid
    • Thiohexansaeure-dimethylamid
    • NSC-22964
    • 2-(BUTYLSULFANYL)-1-PHENYLETHAN-1-ONE
    • NSC22964
    • 6306-17-8
    • AKOS009987084
    • SCHEMBL8756244
    • EN300-394311
    • DTXSID40978996
    • Inchi: 1S/C12H16OS/c1-2-3-9-14-10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
    • InChI-sleutel: HCFDKQCIJODUNE-UHFFFAOYSA-N
    • LACHT: S(CC(C1C=CC=CC=1)=O)CCCC

Berekende eigenschappen

  • Exacte massa: 383.06344
  • Monoisotopische massa: 208.09218630g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 6
  • Complexiteit: 162
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 42.4Ų

Experimentele eigenschappen

  • PSA: 46.92

2-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide Prijsmeer >>

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